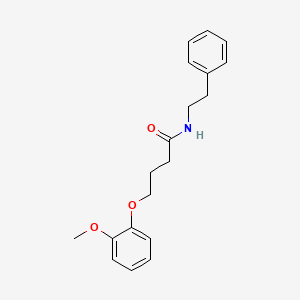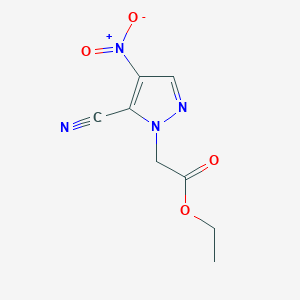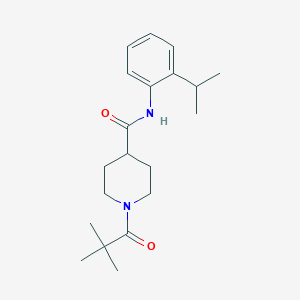![molecular formula C22H20ClN5O B4631721 7-氯-N-[(1,3-二甲基-1H-吡唑-4-基)甲基]-8-甲基-2-(2-吡啶基)-4-喹啉甲酰胺](/img/structure/B4631721.png)
7-氯-N-[(1,3-二甲基-1H-吡唑-4-基)甲基]-8-甲基-2-(2-吡啶基)-4-喹啉甲酰胺
描述
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds similar to the one , often involves complex reactions that allow for the introduction of various substituents into the quinoline ring. These synthetic routes can include Friedlander synthesis, reactions with amines, and various forms of cyclocondensation, providing a way to tailor the chemical properties of the resulting compounds for specific purposes (Domagala et al., 1988; Kim et al., 1990).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring, which contributes to the compound's aromaticity and influences its chemical behavior. Structural modifications, such as chloro, methyl, and pyrazole substitutions, can significantly impact the compound's electronic configuration, reactivity, and interaction with biological targets. Studies on similar compounds have shown how specific substituents affect molecular conformation and stability, providing insights into the design of more effective molecules (Portilla et al., 2008).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions, which can be utilized to introduce or modify functional groups within the molecule. These reactions are crucial for further diversifying the chemical and pharmacological properties of quinoline-based compounds. The presence of specific functional groups can also facilitate interactions with enzymes and receptors, influencing the compound's biological activity (Sallam et al., 2000).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of their substituents. These properties are critical for determining the compound's suitability for various applications, including its pharmacokinetic profile and formulation possibilities. Research into similar compounds has provided valuable data on how structural modifications can alter physical properties, aiding in the optimization of drug candidates (Yan et al., 2010).
Chemical Properties Analysis
The chemical properties of "7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide" and related compounds, such as reactivity, stability, and acidity/basicity, are fundamentally important for their biological activity. These properties determine the compound's interaction with biological systems, including its binding affinity for specific receptors or enzymes, and its ability to undergo metabolic transformations. Understanding these chemical properties is essential for the rational design of new therapeutic agents with improved efficacy and safety profiles (Sheikhi-Mohammareh et al., 2023).
科学研究应用
合成与结构分析
研究重点关注甲酰胺衍生物的合成,重点介绍用于创建具有潜在生物活性的复杂分子的化学反应。例如,苯并[b][1,6]萘啶的甲酰胺衍生物的合成显示出对各种癌细胞系有效的细胞毒性,表明喹啉甲酰胺在开发抗癌剂中的结构相关性 (Deady 等,2003)。类似地,新型 3-喹啉甲酰胺被优化为共济失调毛细血管扩张症突变 (ATM) 激酶的选择性抑制剂,提供了喹啉衍生物在癌症治疗中的治疗潜力的见解 (Degorce 等,2016)。
机理见解和生物活性
研究还调查了喹啉衍生物的机理方面和生物活性。喹啉和吡唑衍生物的合成和评估显示出对人癌细胞系的抗增殖活性,强调了结构修饰在增强生物功效中的重要性 (Şeyma Cankara Pirol 等,2014)。这项研究强调了喹啉甲酰胺在设计新的抗癌剂中的效用。
结构和电子特性
已经探索了喹啉衍生物的结构和电子性质,例如苯并[h]喹啉的 10-二甲基氨基衍生物的合成,提供了对其荧光性质和碱性的见解。这些发现对化学研究中新材料和探针的开发具有影响 (Pozharskii 等,2016)。
属性
IUPAC Name |
7-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]-8-methyl-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O/c1-13-18(23)8-7-16-17(22(29)25-11-15-12-28(3)27-14(15)2)10-20(26-21(13)16)19-6-4-5-9-24-19/h4-10,12H,11H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVLWRZKZYYFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NCC3=CN(N=C3C)C)C4=CC=CC=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4631643.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea](/img/structure/B4631653.png)
![N-({4-allyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4631660.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4631668.png)
![2-(2,4-dichlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide](/img/structure/B4631673.png)
![3-{[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4631687.png)
![6,8-dimethyl-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(3-pyridinyl)quinoline](/img/structure/B4631693.png)


![5-(difluoromethyl)-4-({4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4631707.png)
![2-chloro-4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4631718.png)

![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4631728.png)
![2-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4631740.png)